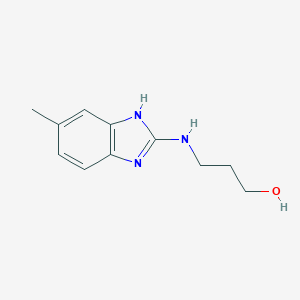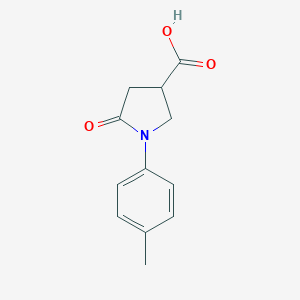![molecular formula C18H40O7Si4 B079612 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester CAS No. 14330-97-3](/img/structure/B79612.png)
1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester, commonly known as TMS-citrate, is a chemical compound that is widely used in scientific research. It is a derivative of citric acid, which is a key intermediate in the Krebs cycle, a series of chemical reactions that occur in living cells to generate energy. TMS-citrate is a versatile compound that has several applications in various fields, including biochemistry, pharmacology, and material science.
Mecanismo De Acción
TMS-citrate is an ester derivative of citric acid, which is a key intermediate in the Krebs cycle. TMS-citrate is not metabolized by the body and is excreted unchanged in the urine. Therefore, it does not have any direct physiological effects. However, TMS-citrate is commonly used as an internal standard in NMR spectroscopy, where it serves as a reference peak for the quantification of other metabolites.
Efectos Bioquímicos Y Fisiológicos
TMS-citrate does not have any direct biochemical or physiological effects. However, it is commonly used as a reference standard in NMR spectroscopy to quantify metabolites in biological samples. TMS-citrate is also used as a chiral auxiliary in asymmetric synthesis to prepare molecules with specific three-dimensional shapes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMS-citrate has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. TMS-citrate is also non-toxic and does not have any direct physiological effects, which makes it safe to use in laboratory experiments. However, TMS-citrate has some limitations. It is not soluble in water and has a relatively low boiling point, which can make it difficult to handle in some experiments. Additionally, TMS-citrate is not suitable for use in experiments that require the measurement of intracellular metabolites, as it cannot cross the cell membrane.
Direcciones Futuras
There are several future directions for research involving TMS-citrate. One area of research is the development of new synthetic routes to TMS-citrate and related compounds. This could lead to the discovery of new applications for these compounds in various fields. Another area of research is the use of TMS-citrate as a reference standard in metabolomics, a field of study that aims to identify and quantify all the metabolites in a biological sample. Finally, TMS-citrate could be used as a precursor for the synthesis of new materials with unique properties, such as biodegradable polymers and nanomaterials.
In conclusion, TMS-citrate is a versatile compound that has several applications in scientific research. It is commonly used as a reference standard in NMR spectroscopy and as a chiral auxiliary in asymmetric synthesis. TMS-citrate is a stable and non-toxic compound that is easy to handle and store. However, it has some limitations, such as low solubility in water and inability to cross the cell membrane. There are several future directions for research involving TMS-citrate, including the development of new synthetic routes and its use in metabolomics and material science.
Métodos De Síntesis
TMS-citrate can be synthesized by esterification of citric acid with trimethylsilyl chloride in the presence of a catalyst such as 4-dimethylaminopyridine. The resulting TMS-citrate ester can be purified by column chromatography or recrystallization. The synthesis of TMS-citrate is a relatively simple and cost-effective process, which makes it a popular choice for research applications.
Aplicaciones Científicas De Investigación
TMS-citrate has several applications in scientific research. It is commonly used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy, which is a powerful analytical technique used to determine the structure and composition of molecules. TMS-citrate is also used as a chiral auxiliary in asymmetric synthesis, a technique used to prepare molecules with specific three-dimensional shapes. Additionally, TMS-citrate is used as a precursor for the synthesis of other compounds, such as TMS-succinate and TMS-malonate, which have applications in material science and organic chemistry.
Propiedades
Número CAS |
14330-97-3 |
|---|---|
Nombre del producto |
1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester |
Fórmula molecular |
C18H40O7Si4 |
Peso molecular |
480.8 g/mol |
Nombre IUPAC |
tris(trimethylsilyl) 2-trimethylsilyloxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C18H40O7Si4/c1-26(2,3)22-15(19)13-18(25-29(10,11)12,17(21)24-28(7,8)9)14-16(20)23-27(4,5)6/h13-14H2,1-12H3 |
Clave InChI |
VFGAVMGYDWDESE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)CC(CC(=O)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OC(=O)CC(CC(=O)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



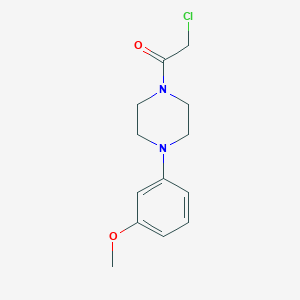
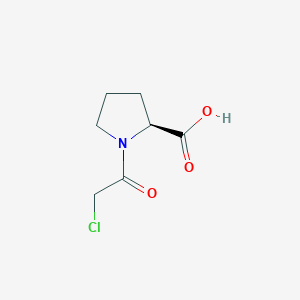
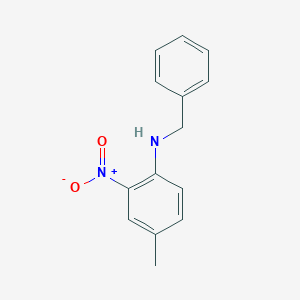
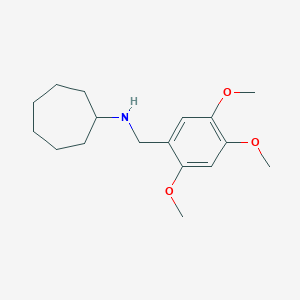
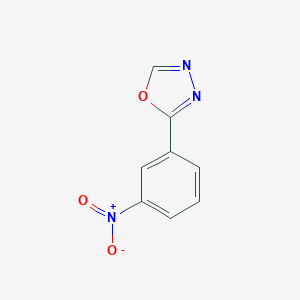
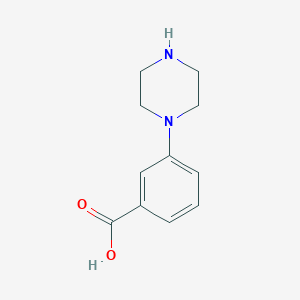
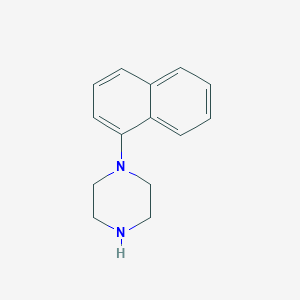
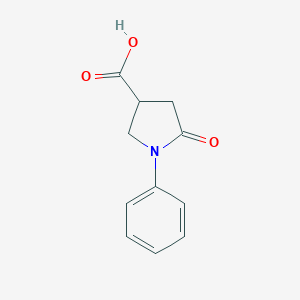
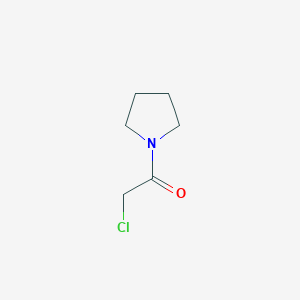
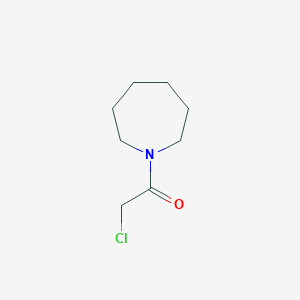
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)
